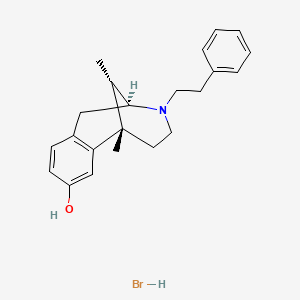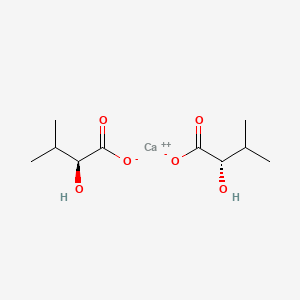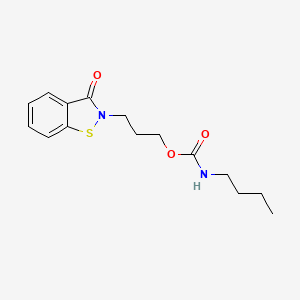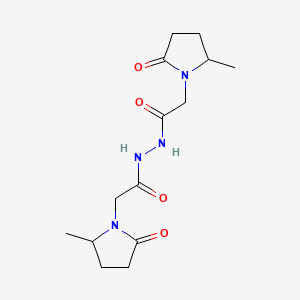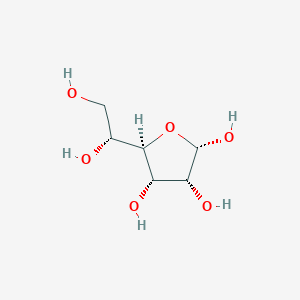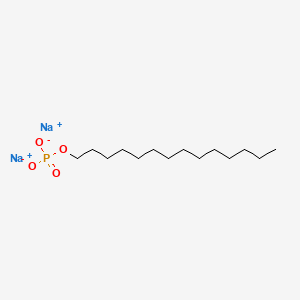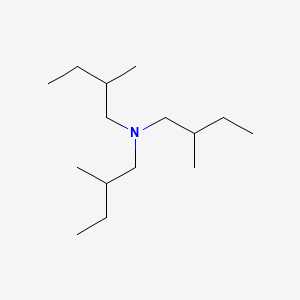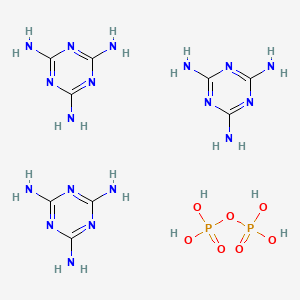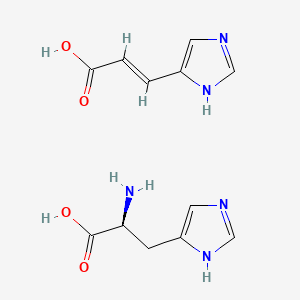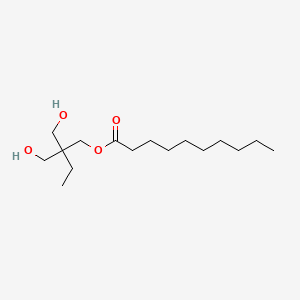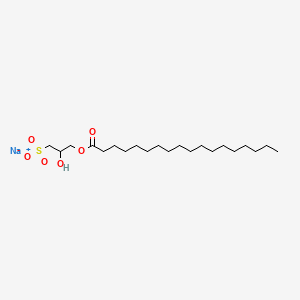
Sodium 2-hydroxy-3-sulphonatopropyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-3-sulphonatopropyl stearate is a chemical compound with the molecular formula C21H41NaO6S and a molecular weight of 444.60141 . It is a surfactant, which means it can reduce the surface tension of liquids, making it useful in various industrial and scientific applications. This compound is known for its excellent emulsifying, dispersing, and wetting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-sulphonatopropyl stearate involves several steps. One common method includes the reaction of stearic acid with epichlorohydrin to form an intermediate, which is then reacted with sodium bisulfite to introduce the sulfonate group . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The process often involves continuous monitoring and adjustments to optimize the reaction conditions and maximize the yield.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-hydroxy-3-sulphonatopropyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfides.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Sodium 2-hydroxy-3-sulphonatopropyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: It is employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of drugs.
Mecanismo De Acción
The mechanism of action of sodium 2-hydroxy-3-sulphonatopropyl stearate involves its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic stearate chain interacts with non-polar substances. This dual interaction allows the compound to effectively emulsify and disperse various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with similar emulsifying properties but a shorter hydrophobic chain.
Sodium stearate: A simpler surfactant with only a stearate chain and no sulfonate group.
Sodium lauryl ether sulfate: A surfactant with an ether linkage in the hydrophobic chain, providing different solubility and emulsifying properties.
Uniqueness: Sodium 2-hydroxy-3-sulphonatopropyl stearate is unique due to its combination of a long hydrophobic stearate chain and a hydrophilic sulfonate group. This structure provides excellent emulsifying and dispersing properties, making it more effective in certain applications compared to other surfactants .
Propiedades
Número CAS |
3694-95-9 |
|---|---|
Fórmula molecular |
C21H41NaO6S |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-3-octadecanoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C21H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28(24,25)26;/h20,22H,2-19H2,1H3,(H,24,25,26);/q;+1/p-1 |
Clave InChI |
WVDWRWXSDUZGLV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


